Cas no 2138052-03-4 (3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride)

3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
- 2138052-03-4
- EN300-1145208
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- インチ: 1S/C10H19ClO3S/c1-9(8-15(11,12)13)7-14-6-2-3-10-4-5-10/h9-10H,2-8H2,1H3
- InChIKey: JQDKHRBQKYXRAJ-UHFFFAOYSA-N
- ほほえんだ: ClS(CC(C)COCCCC1CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.0743433g/mol
- どういたいしつりょう: 254.0743433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 8
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 51.8Ų
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145208-0.05g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
Enamine | EN300-1145208-1g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 1g |
$770.0 | 2023-10-25 | |
Enamine | EN300-1145208-10g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 10g |
$3315.0 | 2023-10-25 | |
Enamine | EN300-1145208-1.0g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1145208-5g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 5g |
$2235.0 | 2023-10-25 | |
Enamine | EN300-1145208-2.5g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1145208-0.25g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
Enamine | EN300-1145208-0.5g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
Enamine | EN300-1145208-0.1g |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride |
2138052-03-4 | 95% | 0.1g |
$678.0 | 2023-10-25 |
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chlorideに関する追加情報
Professional Introduction to Compound with CAS No. 2138052-03-4 and Product Name: 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride
The compound with the CAS number 2138052-03-4 and the product name 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of a sulfonyl chloride functional group, combined with an alkoxy side chain derived from cyclopropylpropyl, makes this molecule a versatile intermediate for various chemical transformations.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for specialized intermediates that can facilitate the synthesis of complex bioactive molecules. The 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride stands out as a promising candidate due to its ability to serve as a precursor in the preparation of sulfonamides, which are widely recognized for their pharmacological properties. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticonvulsant activities, making them a cornerstone in medicinal chemistry.
The structural motif of 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride incorporates a cyclopropyl group, which is known for its stability and resistance to metabolic degradation. This feature is particularly advantageous in drug design, as it can enhance the bioavailability and pharmacokinetic profile of the final therapeutic agent. Additionally, the 2-methylpropane-1-sulfonyl moiety contributes to the compound's reactivity, allowing for further functionalization through nucleophilic substitution reactions. These characteristics make it an invaluable tool in the synthesis of novel drug candidates.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride can interact effectively with biological targets, suggesting its suitability for use in structure-based drug design. The sulfonyl chloride group is particularly noteworthy, as it can form covalent bonds with nucleophiles, enabling the construction of complex molecular architectures. This property has been exploited in the development of protease inhibitors and other enzyme-targeting agents.
The synthesis of 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride involves a multi-step process that requires precise control over reaction conditions. The introduction of the sulfonyl chloride functionality typically involves chlorosulfonation followed by alkylation or etherification, depending on the desired substitution pattern. The cyclopropyl group is introduced through nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
In addition to its pharmaceutical relevance, 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride has shown promise in materials science applications. The compound's ability to undergo selective functionalization makes it a valuable building block for polymers and coatings that require tailored chemical properties. For instance, it can be used to introduce sulfonamide linkages into polymer chains, enhancing their thermal stability and mechanical strength. Such modifications are particularly relevant in the development of advanced materials for industrial and aerospace applications.
The growing interest in green chemistry has also influenced the synthesis of 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride. Researchers are increasingly exploring solvent-free reactions and catalytic methods to minimize waste and energy consumption. These sustainable approaches align with global efforts to reduce the environmental impact of chemical manufacturing processes. By adopting greener synthetic routes, chemists can produce this compound more efficiently while adhering to stringent environmental regulations.
Future research directions for 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride include its exploration as a scaffold for discovering new therapeutic agents. The combination of cycloalkyl and sulfonyl groups provides a unique platform for structure-activity relationship studies. By systematically modifying substituents on these moieties, scientists can identify derivatives with enhanced potency and selectivity against disease-causing targets. This approach has already led to several breakthroughs in antiviral and anticancer drug discovery.
The role of this compound in medicinal chemistry is further underscored by its compatibility with modern biocatalytic methods. Enzyme-mediated reactions offer a sustainable alternative to traditional synthetic techniques, providing high selectivity and mild reaction conditions. For instance, lipases have been employed to perform regioselective etherifications on 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride, yielding valuable intermediates with minimal byproduct formation.
In conclusion, 3-(3-cyclopropylpropoxy)-2-methylpropane-1-sulfonyl chloride represents a significant advancement in chemical synthesis with broad applications across pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further exploration in drug development and industrial chemistry. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an increasingly important role in advancing scientific innovation.
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